Cas no 71648-33-4 (Benzeneethanol, a-propoxy-)
Benzeneethanol, a-propoxy- structure
Product Name:Benzeneethanol, a-propoxy-
CAS No:71648-33-4
MF:C11H16O2
MW:180.243543624878
CID:568742
PubChem ID:3018206
Update Time:2025-04-19
Benzeneethanol, a-propoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol, a-propoxy-
- 2-phenyl-1-propoxyethanol
- alpha-propoxyphenethyl alcohol
- DTXSID10992225
- EINECS 275-762-2
- NS00061305
- 2-Phenyl-1-propoxyethan-1-ol
- 71648-33-4
- SCHEMBL1356670
-
- Inchi: 1S/C11H16O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
- InChI Key: ZIIZEEWHNOONMF-UHFFFAOYSA-N
- SMILES: O(CCC)C(CC1C=CC=CC=1)O
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.023
- Boiling Point: 219.7°C at 760 mmHg
- Flash Point: 71°C
- Refractive Index: 1.513
Benzeneethanol, a-propoxy- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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